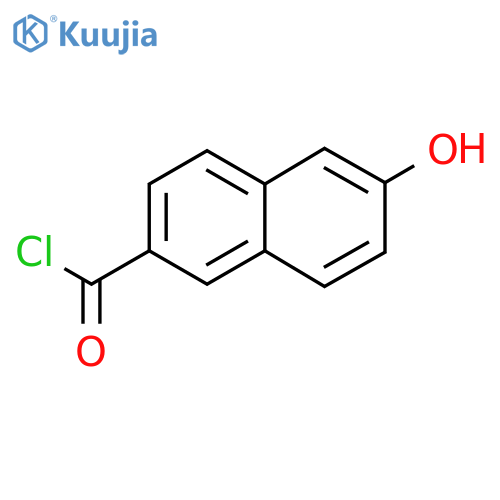

Cas no 215959-99-2 (6-Hydroxy-2-naphthoyl chloride)

6-Hydroxy-2-naphthoyl chloride 化学的及び物理的性質

名前と識別子

-

- 6-Hydroxy-2-naphthoyl chloride

- 5-Naphthol-1-carbonyl chloride

- 2-Naphthalenecarbonyl chloride, 6-hydroxy-

-

- インチ: 1S/C11H7ClO2/c12-11(14)9-2-1-8-6-10(13)4-3-7(8)5-9/h1-6,13H

- InChIKey: UTFQLMARJGZTHW-UHFFFAOYSA-N

- SMILES: ClC(C1=CC=C2C=C(C=CC2=C1)O)=O

計算された属性

- 精确分子量: 206.0134572g/mol

- 同位素质量: 206.0134572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.3

- トポロジー分子極性表面積: 37.3

6-Hydroxy-2-naphthoyl chloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219003356-1g |

5-Naphthol-1-carbonyl chloride |

215959-99-2 | 98% | 1g |

$1752.40 | 2023-09-02 | |

| Alichem | A219003356-500mg |

5-Naphthol-1-carbonyl chloride |

215959-99-2 | 98% | 500mg |

$999.60 | 2023-09-02 |

6-Hydroxy-2-naphthoyl chloride 関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

6-Hydroxy-2-naphthoyl chlorideに関する追加情報

Comprehensive Guide to 6-Hydroxy-2-naphthoyl chloride (CAS No. 215959-99-2): Properties, Applications, and Industry Insights

6-Hydroxy-2-naphthoyl chloride (CAS No. 215959-99-2) is a highly specialized organic compound widely utilized in pharmaceutical intermediates, dye synthesis, and advanced material research. This naphthalene derivative exhibits unique reactivity due to its hydroxyl and acyl chloride functional groups, making it a versatile building block for heterocyclic chemistry. Recent trends in green chemistry and sustainable synthesis have spurred interest in optimizing its production processes to minimize environmental impact.

In the pharmaceutical sector, 6-Hydroxy-2-naphthoyl chloride serves as a critical precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and fluorescence probes. Its molecular structure allows efficient conjugation with amines via amide bond formation, a reaction frequently searched in peptide coupling and bioconjugation techniques. Analytical studies confirm its stability under inert atmospheres, though proper storage at 2-8°C is recommended to prevent hydrolysis of the reactive chloride moiety.

The compound's role in high-performance dyes aligns with growing demand for organic photovoltaics and OLED materials. Its extended π-conjugation system enables absorption in the visible spectrum, a property leveraged in solar cell research – a hot topic among renewable energy researchers. Patent analyses reveal increasing applications in liquid crystal displays (LCDs), where its derivatives enhance thermal stability.

From a synthetic perspective, 6-Hydroxy-2-naphthoyl chloride is typically prepared through chlorination of 6-hydroxy-2-naphthoic acid using thionyl chloride or oxalyl chloride. Modern flow chemistry approaches have improved yield and purity (>98% by HPLC), addressing common queries about scale-up challenges in fine chemical production. Safety data sheets emphasize the need for anhydrous conditions during handling, reflecting industry concerns about moisture-sensitive reagents.

Emerging research explores its potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), particularly for gas storage applications. The compound's rigid aromatic backbone contributes to framework stability, a key consideration in porous material design. These developments correlate with rising Google searches for "advanced functional materials 2024" and "MOF synthesis techniques", indicating strong market interest.

Quality control protocols for CAS 215959-99-2 typically involve FT-IR spectroscopy (characteristic C=O stretch at 1760 cm⁻¹) and proton NMR (aromatic protons at 7.2-8.5 ppm). Suppliers increasingly provide GC-MS and elemental analysis certificates to meet pharmaceutical-grade standards, responding to buyer concerns about impurity profiling. The global market shows steady growth at 4.2% CAGR (2023-2030), driven by Asia-Pacific pharmaceutical expansion.

Environmental considerations have prompted studies on biodegradation pathways of naphthalene derivatives. While 6-Hydroxy-2-naphthoyl chloride itself isn't persistent, its hydrolysis products require proper wwater treatment – a focus area for green chemistry researchers. Recent publications discuss enzymatic degradation using laccase enzymes, aligning with EU REACH regulations on chemical sustainability.

In academic settings, this compound features prominently in advanced organic chemistry curricula, particularly for demonstrating nucleophilic acyl substitution mechanisms. Laboratory suppliers report increased purchases for university research projects investigating click chemistry applications. The compound's dual functionality makes it ideal for teaching protecting group strategies – a frequently searched topic in organic synthesis tutorials.

Technological advancements in process analytical technology (PAT) now enable real-time monitoring of 6-Hydroxy-2-naphthoyl chloride synthesis, addressing industry demand for Industry 4.0 compliance. These developments complement growing interest in continuous manufacturing for pharmaceutical intermediates, as evidenced by conference proceedings from ACS National Meetings and ACHEMA exhibitions.

Future applications may exploit its fluorescence properties for bioimaging probes, with preliminary studies showing promise in intracellular pH sensing. This aligns with booming research in theranostic agents – a compound annual growth rate (CAGR) of 11.3% is projected for this sector through 2027. Such multidisciplinary potential ensures CAS 215959-99-2 remains relevant across material science, medicinal chemistry, and industrial applications.

215959-99-2 (6-Hydroxy-2-naphthoyl chloride) Related Products

- 863512-27-0(N-4-({2-2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-ylethyl}sulfamoyl)phenylacetamide)

- 2050176-79-7(Trans-Tert-Butyl 3-(((Benzyloxy)Carbonyl)Amino)-4-Hydroxypyrrolidine-1-Carboxylate(WX641019))

- 1805575-57-8(2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride)

- 17422-90-1(Methyl 3-(2,4-dihydroxyphenyl)propanoate)

- 2138393-19-6(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)

- 2034537-56-7(5-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide)

- 2380699-35-2((R)-C-(2,2-Difluoro-cyclobutyl)-methylamine)

- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)

- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)

- 2731008-24-3([(2-Bromo-4-methylphenyl)methyl](methyl)amine hydrochloride)